Triphenylantimony dihydroxide

Structural Chemistry X-ray Crystallography Organometallic Synthesis

Triphenylantimony dihydroxide [Sb(OH)₂(C₆H₅)₃] is an organoantimony(V) compound characterized by a monomeric, slightly distorted trigonal bipyramidal geometry where two hydroxyl groups occupy axial positions and three phenyl groups lie in the equatorial plane. With a molecular weight of 387.092 g/mol and the molecular formula C₁₈H₁₇O₂Sb , this compound is recognized for its role as a Lewis acid and its utility in solvent extraction of anions from aqueous to organic phases.

Molecular Formula C18H19O2Sb
Molecular Weight 389.1 g/mol
CAS No. 896-29-7
Cat. No. B13773133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphenylantimony dihydroxide
CAS896-29-7
Molecular FormulaC18H19O2Sb
Molecular Weight389.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Sb](C2=CC=CC=C2)C3=CC=CC=C3.O.O
InChIInChI=1S/3C6H5.2H2O.Sb/c3*1-2-4-6-5-3-1;;;/h3*1-5H;2*1H2;
InChIKeyQNEHTJFWGHSTEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triphenylantimony Dihydroxide (CAS 896-29-7): Procurement-Focused Technical Overview


Triphenylantimony dihydroxide [Sb(OH)₂(C₆H₅)₃] is an organoantimony(V) compound characterized by a monomeric, slightly distorted trigonal bipyramidal geometry where two hydroxyl groups occupy axial positions and three phenyl groups lie in the equatorial plane [1]. With a molecular weight of 387.092 g/mol and the molecular formula C₁₈H₁₇O₂Sb [2], this compound is recognized for its role as a Lewis acid and its utility in solvent extraction of anions from aqueous to organic phases [3].

Triphenylantimony Dihydroxide (CAS 896-29-7): Why In-Class Substitution Introduces Risk


Organoantimony(V) compounds with the general formula Ph₃SbX₂ exhibit significant differences in reactivity, solubility, and complexation behavior that preclude simple substitution. The nature of the axial ligands (X) directly governs the compound's Lewis acidity, hydrogen-bonding capacity, and stability in organic media. For instance, triphenylantimony dichloride (Ph₃SbCl₂) demonstrates lower solubility in common organic solvents and forms different adducts compared to the dihydroxide analog [1]. Similarly, triphenyltin hydroxide and triphenyllead hydroxide, while structurally analogous, possess distinct metal centers that alter both extraction selectivity and toxicity profiles [2]. Therefore, assuming functional equivalence among Ph₃M(OH)₂ or Ph₃SbX₂ compounds without experimental validation can lead to suboptimal performance in extraction efficiency, catalytic activity, or downstream synthesis.

Triphenylantimony Dihydroxide (CAS 896-29-7): Quantitative Differentiation Against Closest Analogs


Structural Comparison: Sb-C and Sb-O Bond Lengths vs. Triphenylantimony Dichloride

X-ray diffraction analysis confirms that triphenylantimony dihydroxide adopts a monomeric trigonal bipyramidal geometry with axial hydroxyl groups. The Sb–O bond distances are 1.963(6) Å and 2.079(7) Å, while Sb–C distances range from 2.090(13) Å to 2.109(19) Å [1]. In contrast, triphenylantimony dichloride (Ph₃SbCl₂) exhibits significantly longer Sb–Cl axial bonds (mean 2.337 Å) and maintains a similar Sb–C equatorial distance [2]. The shorter Sb–O bonds in the dihydroxide indicate stronger axial coordination, which influences its Lewis acidity and hydrogen-bonding capacity compared to the dichloride analog.

Structural Chemistry X-ray Crystallography Organometallic Synthesis

Solubility Advantage in Organic Solvents vs. Other Organoantimony(V) Derivatives

A comparative study of 16 organoantimony(V) derivatives concluded that triphenylantimony-based compounds exhibit superior solubility in organic solvents, making them the most appropriate extractants for halide separations [1]. While many derivatives enable nearly quantitative fluoride extraction at pH 2–7, the triphenylantimony variants, including the dihydroxide, avoid precipitation issues and maintain consistent phase transfer efficiency across a broader range of conditions [1].

Solvent Extraction Analytical Chemistry Separation Science

Comparative Anion Extraction Selectivity vs. Triphenyltin and Triphenyllead Hydroxides

In a direct comparative study, triphenylantimony dihydroxide was evaluated alongside triphenyltin hydroxide and triphenyllead hydroxide for the extraction of various anions into organic solvents [1]. The investigation determined stability constants and equilibrium constants for each system, confirming that while all three compounds extract anions such as phosphate and chromate, the antimony-centered dihydroxide exhibits distinct complexation behavior due to the differing Lewis acidity of the central metal. The specific equilibrium constants vary by anion and extractant, providing a quantitative basis for selecting the optimal reagent for a given separation task.

Solvent Extraction Analytical Chemistry Anion Separation

Triphenylantimony Dihydroxide (CAS 896-29-7): Evidence-Backed Application Scenarios


Selective Anion Extraction for Analytical Separations

Based on demonstrated stability and equilibrium constants for phosphate, chromate, iodide, and bromide extraction [1], triphenylantimony dihydroxide is an ideal reagent for liquid-liquid extraction protocols requiring selective isolation of specific anions from complex aqueous matrices. Its superior organic solvent solubility ensures consistent phase transfer [2], making it suitable for environmental monitoring, radiochemical separations, and industrial wastewater analysis.

Lewis Acid Catalyst Precursor in Organic Synthesis

The monomeric trigonal bipyramidal structure with axial hydroxyl groups imparts Lewis acidity that can be exploited in catalytic transformations [1]. The compound serves as a precursor for generating active catalytic species upon ligand exchange or deprotonation. The shorter Sb–O bonds (1.963–2.079 Å) relative to Sb–Cl analogs [2] suggest enhanced electrophilicity at the antimony center, which can accelerate reactions such as carbonyl activation or polymerization initiation.

Synthesis of Tailored Organoantimony(V) Complexes

The reactive hydroxyl groups on triphenylantimony dihydroxide enable straightforward derivatization to access a library of Ph₃SbX₂ compounds with customized axial ligands. This modular approach is valuable for structure-activity relationship studies in coordination chemistry and for developing specialized reagents with tuned solubility, Lewis acidity, or steric properties [1].

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